molecular formula C20H23NO3Si B1486691 Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate CAS No. 1190198-35-6

Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate

Cat. No. B1486691
CAS RN: 1190198-35-6
M. Wt: 353.5 g/mol
InChI Key: JZPANYLQNXKNQP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate (MBT-S) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzene, and is a silyl-protected amino acid. MBT-S has been used in a variety of research applications, including chemical synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis of Protected Amino Acids

  • Preparation of Protected β-Hydroxyaspartic Acid: A β-hydroxyaspartic acid derivative, suitable for incorporation into peptides via solid-phase synthesis, was synthesized through key transformations involving ruthenium tetraoxide mediated oxidation and dichromate oxidation of primary alcohol to α-carboxylic acid. This method facilitates the preparation of gram quantities of the compound for peptide synthesis applications (Wagner & Tilley, 1990).

Labeling Compounds for Radiopharmaceuticals

  • Synthesis of Benzyl and Benzoyl Methyl 4-(2,5-dihydroxybenzylamino)benzoate: This research outlines the preparation of labeled compounds for use in radiopharmaceuticals, showcasing the versatility of similar chemical frameworks in the synthesis of complex molecules with potential applications in medical imaging and diagnostics (Taylor et al., 1996).

Ureido Sugars Derivatives

  • Synthesis of New Ureido Sugars: Derivatives of 2-amino-2-deoxy-D-glucose and amino acids were obtained, demonstrating the compound's utility in the synthesis of biologically relevant molecules. Such derivatives could have implications in the study of carbohydrate chemistry and potentially in therapeutic applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Adenosine Receptor Antagonists

  • Structure-Activity Relationships of Dihydropyridines: Exploration of dihydropyridine derivatives as selective antagonists for human A3 adenosine receptors, highlighting the chemical's role in discovering new therapeutic agents targeting adenosine receptors, which are critical in various physiological processes (Jiang et al., 1997).

properties

IUPAC Name

methyl 4-amino-3-phenylmethoxy-5-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3Si/c1-23-20(22)17-12-16(10-11-25(2,3)4)19(21)18(13-17)24-14-15-8-6-5-7-9-15/h5-9,12-13H,14,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPANYLQNXKNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)N)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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